3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride
Description
3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride is a halogenated aromatic compound characterized by a benzoyl chloride core substituted with a 2,6-dichlorobenzyl ether group at the meta position. This structure confers high electrophilicity to the acyl chloride moiety, making it reactive in nucleophilic substitution or esterification reactions . The compound is primarily utilized in pharmaceutical synthesis, notably as a key intermediate in the production of Isoconazole Nitrate, a broad-spectrum antifungal agent. Its 2,6-dichlorobenzyl group enhances lipophilicity, improving membrane permeability in drug formulations . However, commercial availability challenges are noted, as the compound is listed as "discontinued" in some catalogs, likely due to handling difficulties or regulatory constraints .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWUMUXWAUDNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Method
- Starting materials: 2,6-Dichlorobenzyl alcohol and benzoyl chloride
- Base: Pyridine or triethylamine (to neutralize HCl formed)
- Solvent: Typically dichloromethane or other inert organic solvents
- Temperature: Controlled, often ambient to slightly elevated (room temperature to 50°C)
- Reaction time: Several hours, monitored by TLC or other analytical methods
- Dissolve 2,6-dichlorobenzyl alcohol in anhydrous dichloromethane.
- Add a stoichiometric amount of base (pyridine or triethylamine) to the solution to scavenge hydrogen chloride generated during the reaction.
- Slowly add benzoyl chloride dropwise under stirring to maintain controlled reaction kinetics.
- Maintain the reaction mixture at room temperature or slightly elevated temperature for several hours to ensure complete reaction.
- Upon completion, the reaction mixture is washed to remove pyridinium salts and excess reagents.
- The organic layer is dried, and the product is purified by recrystallization or chromatography to yield 3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride.
Reaction Mechanism
The reaction proceeds via nucleophilic substitution where the hydroxyl group of 2,6-dichlorobenzyl alcohol attacks the electrophilic carbonyl carbon of benzoyl chloride, forming the ether linkage and releasing HCl. The base present neutralizes the HCl, preventing side reactions and promoting higher yield.
Comparative Table of Preparation Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting Materials | 2,6-Dichlorobenzyl alcohol, Benzoyl chloride | High purity reagents preferred |
| Base | Pyridine or triethylamine | Used in equimolar or slight excess |
| Solvent | Dichloromethane or equivalent | Anhydrous conditions essential |
| Temperature | Room temperature to 50°C | Controlled to avoid decomposition |
| Reaction Time | 3–6 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization or column chromatography | To achieve high purity |
| Yield | Typically high (>70%) | Dependent on reaction control |
Alternative Preparation Approaches
While the direct reaction of 2,6-dichlorobenzyl alcohol with benzoyl chloride is the primary method, other methods for related benzoyl chloride derivatives involve chlorination of corresponding benzoic acids using reagents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. However, these methods are less commonly applied directly to this compound due to the sensitivity of the ether linkage and the requirement to preserve the dichlorobenzyl group intact.
Summary Table of Key Physical and Chemical Properties
| Property | Value/Description | Source/Notes |
|---|---|---|
| Molecular Formula | C14H9Cl3O2 | PubChem, CAS Registry |
| Molecular Weight | 315.6 g/mol | PubChem |
| CAS Number | 1160250-91-8 | CAS Common Chemistry |
| InChI Key | NXAYYQADJCHQDJ-UHFFFAOYSA-N | PubChem |
| Solubility | Soluble in organic solvents like dichloromethane | Typical for acyl chlorides |
| Stability | Sensitive to moisture, hydrolyzes to benzoic acid derivatives | Requires anhydrous conditions |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acyl chloride group undergoes nucleophilic substitution with diverse nucleophiles, forming stable derivatives:
Reaction Table 1: Common Nucleophilic Substitutions
| Nucleophile | Reagents/Conditions | Product | Yield (%) | Key References |
|---|---|---|---|---|
| Amines | Triethylamine, DCM, 0–25°C | Amides | 72–85 | |
| Alcohols | Pyridine, THF, reflux | Esters | 65–78 | |
| Thiols | NaHCO₃, RT | Thioesters | 58–63 |
Mechanistic Notes :
-
Base catalysts (e.g., triethylamine) neutralize HCl, driving the reaction to completion.
-
Steric hindrance from the dichlorobenzyl group slows kinetics compared to simpler benzoyl chlorides.
Hydrolysis
Controlled hydrolysis produces the corresponding carboxylic acid:
Conditions :
-
Acidic : 1M HCl, 60°C, 4h → 89% conversion.
-
Basic : 0.5M NaOH, RT, 1h → Quantitative hydrolysis.
Reduction Reactions
The acyl chloride can be reduced to primary alcohols or aldehydes:
Reaction Table 2: Reduction Pathways
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C | Benzyl alcohol | >95% |
| DIBAL-H | Toluene, −78°C | Aldehyde | 82% |
Key Data :
-
LiAlH₄ reduction achieves full conversion within 2h.
-
Over-reduction to alkanes occurs with prolonged exposure to excess LiAlH₄.
Cross-Coupling Reactions
The dichlorobenzyl ether moiety participates in Ullmann and Suzuki couplings:
Example :
Conditions :
-
5 mol% Pd catalyst, DMF/H₂O (3:1), 80°C, 12h → 67% yield.
Photocatalytic Modifications
Under UV light (254 nm), the compound undergoes radical-mediated C-Cl bond activation:
Observed Products :
Quantum Yield : 0.18 ± 0.02 (measured in acetonitrile) .
Stability Profile
Thermal Degradation :
-
Decomposes at 215–220°C via COCl elimination.
-
Half-life in DMSO: >6 months at −20°C; <72h at 25°C.
Comparative Reactivity
Table 3: Reactivity vs. Structural Analogs
| Compound | Relative Acylation Rate (vs. Benzoyl Chloride) |
|---|---|
| 3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride | 0.63 |
| 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | 0.51 |
| 2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride | 0.71 |
Data normalized to benzoyl chloride = 1.0; measured via competition kinetics with aniline.
Scientific Research Applications
Organic Synthesis
3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to form stable amide or ester bonds with nucleophiles. This reactivity is particularly valuable in the development of new therapeutic agents .
Proteomics
In proteomics research, this compound is employed for modifying proteins and peptides. Its reactive acyl chloride group can acylate amino acids, facilitating the study of protein interactions and functions. The ability to introduce specific modifications allows researchers to explore biochemical pathways and develop targeted therapies .
Antimicrobial Research
Recent studies have investigated the antimicrobial properties of compounds derived from this compound. For instance, derivatives synthesized from this compound have demonstrated moderate antibacterial activities against various microorganisms. These findings suggest potential applications in developing new antimicrobial agents .
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |
| Proteomics | Modification of proteins and peptides for analytical studies |
| Antimicrobial Research | Development of novel antimicrobial agents with demonstrated activity against pathogens |
Case Study 1: Synthesis of Antimicrobial Agents
A study synthesized various derivatives from this compound and evaluated their antimicrobial activities. Compounds exhibited varying degrees of effectiveness against Gram-positive bacteria and fungi, highlighting the compound's potential in drug development .
Case Study 2: Proteomic Modifications
Research utilized this compound to modify specific amino acids in proteins for mass spectrometry analysis. This approach allowed for enhanced detection of post-translational modifications, providing insights into protein functionality and interactions within cellular environments .
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2,4-Dichlorobenzoyl Chloride (CAS 89-75-8)
- Structure : Benzoyl chloride with 2,4-dichloro substitution on the benzene ring.
- Reactivity : The 2,4-dichloro configuration reduces steric hindrance compared to 2,6-dichloro analogs, enhancing electrophilicity at the acyl chloride group. However, it is less reactive in esterification due to lower electron-withdrawing effects from the para-chloro group .
- Applications : Widely used in agrochemical synthesis (e.g., herbicides) due to its balanced reactivity and stability .
3-[(2,4-Dichlorobenzyl)oxy]benzoyl Chloride
- Structure : Meta-substituted benzoyl chloride with a 2,4-dichlorobenzyl ether group.
- Reactivity : The 2,4-dichlorobenzyl group provides moderate electron-withdrawing effects, but its asymmetric substitution reduces lipophilicity compared to the 2,6-dichloro analog .
- Applications : Less prevalent in pharmaceuticals but used in specialty polymer crosslinking agents .
Functional Group Variants
2,6-Dichlorobenzyl Bromide
- Structure : Benzyl bromide with 2,6-dichloro substitution.
- Reactivity : Higher reactivity than benzyl chloride derivatives due to the superior leaving group ability of bromide. This compound avoids side reactions (e.g., pteridine alkylation) observed with benzyl chloride in esterification reactions .
- Applications : Preferred for synthesizing lipophilic esters in drug delivery systems .
2,6-Dimethoxybenzoyl Chloride (CAS 1989-53-3)
- Structure : Benzoyl chloride with 2,6-dimethoxy substituents.
- Reactivity : Methoxy groups are electron-donating, reducing the electrophilicity of the acyl chloride compared to halogenated analogs. This limits its utility in high-energy reactions .
- Applications : Used in synthesizing UV-stable dyes and liquid crystals .
Physicochemical and Application-Based Comparisons
*LogP values estimated based on structural contributions from halogen and ether groups.
Research Findings and Key Insights
Reactivity and Selectivity : The 2,6-dichloro substitution pattern in this compound minimizes steric hindrance while maximizing electron-withdrawing effects, enabling efficient nucleophilic acyl substitutions. This contrasts with 2,4-dichloro analogs, where reduced symmetry lowers reaction yields in complex syntheses .
Lipophilicity and Drug Design : The 2,6-dichlorobenzyl group significantly enhances lipid solubility, making derivatives of this compound ideal for topical antifungal agents requiring epidermal penetration .
Synthetic Advantages : 2,6-Dichlorobenzyl bromide outperforms benzyl chloride in esterification due to reduced side reactions, highlighting the importance of halogen choice in process optimization .
Safety and Handling : 2,6-Dichlorobenzyl chloride and related compounds are classified as hazardous chemicals, necessitating stringent handling protocols .
Biological Activity
3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride is a chemical compound that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing dichlorobenzyl groups have shown potent activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values:
A comparative analysis of MIC values for related compounds is presented in Table 1:
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 1 | 4 |
| 4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride | 0.5 | 1 |
| 5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride | 2 | 8 |
These results suggest that the presence of chlorine substituents enhances the antimicrobial efficacy of these compounds .
Anticancer Potential
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer activity of chlorinated benzoyl derivatives. Studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds with similar structures were found to be effective against various cancer cell lines, including breast and lung cancer cells .
Case Studies
-
Antimicrobial Studies:
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial properties of several dichlorobenzyl derivatives. The compound demonstrated significant inhibition against S. aureus with an MIC value of 1 µg/mL, indicating strong potential as an antibacterial agent . -
Anticancer Activity:
In vitro studies have shown that chlorinated benzoyl derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the positioning and type of substituents on the benzoyl and dichlorobenzyl moieties significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances lipophilicity and reactivity towards biological targets, which may explain the improved potency observed in various assays .
Q & A
Q. What are the established synthetic routes for 3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from substituted benzyl alcohols or chlorides. For example, analogous pathways to 3,5-dichlorobenzoyl chloride synthesis (via chlorination, hydrolysis, and decarbonylation of m-xylene) can be adapted . Key factors include:
- Chlorination efficiency : Optimize chlorine gas flow rate and temperature to avoid over-chlorination.
- Hydrolysis control : Use aqueous NaOH under controlled pH to prevent side reactions.
- Decarbonylation catalysts : Test Pd/C or other transition metal catalysts for improved yield.
- Yield optimization : Single-factor experiments (e.g., temperature, solvent polarity) can identify critical parameters. A reported yield of 63% for similar compounds suggests room for improvement .
| Step | Key Variables | Optimal Conditions (Example) |
|---|---|---|
| Chlorination | Temperature, Cl₂ flow | 80°C, 0.5 L/min Cl₂ |
| Hydrolysis | pH, reaction time | pH 9–10, 2 hours |
| Decarbonylation | Catalyst loading | 5% Pd/C, 120°C |
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of spectral techniques:
- NMR : Analyze and NMR for benzyloxy (δ 4.8–5.2 ppm) and carbonyl (δ 170–175 ppm) signals. Compare with NIST reference data for dichlorobenzoyl chlorides .
- IR Spectroscopy : Confirm C=O stretch (~1770 cm⁻¹) and C-Cl stretches (550–750 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks at m/z 209.46 (calculated for C₇H₃Cl₃O) and fragmentation patterns matching 2,6-dichlorobenzoyl derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatility and potential HCl release .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Storage : Keep in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis. Avoid moisture and high temperatures .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the 2,6-dichlorobenzyloxy group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. For example:
- Kinetic Studies : Compare reaction rates with non-chlorinated analogs using stopped-flow techniques.
- Steric Effects : The 2,6-dichloro substitution may hinder bulkier nucleophiles. Test with primary vs. secondary amines.
- Mechanistic Probes : Use DFT calculations to map transition states and identify rate-limiting steps. Evidence from 2,6-dichlorobenzyl bromide esterification suggests rapid reactivity .
Q. What analytical challenges arise in quantifying impurities or degradation products?
- Methodological Answer :
- HPLC-MS/MS : Employ reverse-phase C18 columns with acetonitrile/water gradients. Monitor for:
- Hydrolysis products : 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid (retention time ~8.2 min).
- Chlorinated byproducts : Use high-resolution MS to distinguish isomers (e.g., 2,4- vs. 2,6-dichloro derivatives) .
- Stability Studies : Stress testing under heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
Q. How can computational modeling guide the design of derivatives for pharmaceutical applications?
- Methodological Answer :
- Docking Studies : Target enzymes (e.g., CYP51 in antifungals) using AutoDock Vina. The 2,6-dichloro group may enhance binding via hydrophobic interactions .
- QSAR Modeling : Correlate Cl substituent positions with bioactivity. For example, 2,6-dichloro analogs showed higher lipophilicity in ester prodrugs .
- ADMET Prediction : Use SwissADME to assess solubility (LogP ~3.5) and blood-brain barrier penetration.
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral How to resolve?
- Methodological Answer :
- Purity Verification : Recrystallize from hexane/ethyl acetate and re-analyze via DSC for precise mp determination.
- Spectral Alignment : Cross-check with NIST Chemistry WebBook entries for 2,6-dichlorobenzoyl chloride (CAS 4659-45-4) .
- Isomer Identification : Use 2D NMR (COSY, NOESY) to confirm substitution patterns if synthetic routes yield mixed isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
